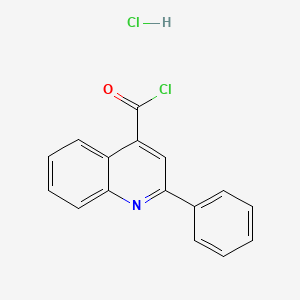

2-Phenylquinoline-4-carbonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenylquinoline-4-carbonyl chloride hydrochloride (PQC) is a versatile compound commonly used in scientific research. It has a molecular weight of 304.17 and its IUPAC name is 2-phenyl-4-quinolinecarbonyl chloride hydrochloride .

Molecular Structure Analysis

The molecular formula of 2-Phenylquinoline-4-carbonyl chloride hydrochloride is C16H11Cl2NO . The InChI code is 1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H .Physical And Chemical Properties Analysis

2-Phenylquinoline-4-carbonyl chloride hydrochloride is a solid with a melting point of 120 - 123 degrees Celsius .Scientific Research Applications

Synthesis and Characterization

Synthesis of Imines and Nitriles : 2-Phenylquinoline-4-carbonyl chloride hydrochloride can be used in the synthesis of iminoquinazolines and carbonitriles. Mirallai et al. (2013) demonstrated the conversion of 2-amino-N'-arylbenzamidines into iminoquinazolines using a similar compound, with yields ranging from 53-81% (Mirallai, Manos, & Koutentis, 2013).

Microwave Synthesis of Quinolines : A solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones can be achieved using related compounds. Rivkin and Adams (2006) found this method to be rapid and effective (Rivkin & Adams, 2006).

Catalytic Applications : The compound is useful in synthesizing half-titanocene chlorides with applications in ethylene polymerization and copolymerization. Sun et al. (2010) synthesized a series of half-titanocene chlorides using similar quinoline derivatives, showing high catalytic activities (Sun et al., 2010).

Chemical Reactions and Interactions

Organolithium Reactions : Otsuji et al. (1971) explored the reactions of quinolines with organolithium compounds, providing insights into the potential reactivity of 2-phenylquinoline-4-carbonyl chloride hydrochloride in similar contexts (Otsuji, Yutani, & Imota, 1971).

Fluorescence Applications : The compound can be used in developing fluorescent probes. For example, Liu et al. (2021) used a related quinoline derivative in creating a quantum dot-based ratiometric fluorescent probe for detecting berberine hydrochloride in human blood serums (Liu et al., 2021).

Fluorescent pH Sensor : Maity et al. (2018) demonstrated that 2-phenylquinoline can be used as a fluorescent pH sensor, indicating potential applications for 2-phenylquinoline-4-carbonyl chloride hydrochloride in similar sensing technologies (Maity et al., 2018).

Safety And Hazards

The safety information for 2-Phenylquinoline-4-carbonyl chloride hydrochloride indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name |

2-phenylquinoline-4-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHADDXHZPKUFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinoline-4-carbonyl chloride hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)

![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)

![N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430956.png)

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2430958.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2430961.png)

![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)

![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)